

Navigating the Analytical Landscape of Deuterated Paliperidone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorobenzoyl Paliperidone-d4

Cat. No.: B1160232

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For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable pharmaceutical analysis, the quality of reference standards is paramount. This guide provides a comprehensive overview of the analytical certification for a deuterated paliperidone derivative, specifically focusing on the type of data and methodologies you would encounter in a Certificate of Analysis (CoA). While a specific public CoA for "**2,4-Difluorobenzoyl Paliperidone-d4**" is not readily available, this document will serve as an in-depth technical guide based on the analysis of the closely related and commonly used reference standard, Paliperidone-d4.

Data Presentation: A Comparative Overview

Quantitative data from a Certificate of Analysis provides the foundational evidence for the identity, purity, and quality of a reference standard. The following table summarizes the typical data points you would find, using information available for Paliperidone-d4 as a representative example.

Parameter	Specification
Compound Name	Paliperidone-d4
Synonyms	9-Hydroxyrisperidone-d4
Molecular Formula	C ₂₃ H ₂₃ D ₄ FN ₄ O ₃
Molecular Weight	430.51 g/mol [1]
CAS Number	1020719-55-4[1][2]
Appearance	White to off-white solid (Typical)
Purity (by HPLC)	≥98% (Typical specification)[3]
Isotopic Purity	≥99% Deuterium incorporation (Typical)
Identity (by ¹ H NMR, MS)	Conforms to structure
Residual Solvents	To be reported (e.g., <0.5%)
Water Content (by Karl Fischer)	To be reported

Experimental Protocols: A Closer Look at the Methodology

The certification of a reference standard relies on a battery of analytical tests. Below are detailed methodologies for the key experiments typically cited in a CoA for a compound like Paliperidone-d4.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a reference standard and quantifying any impurities. A typical HPLC method for Paliperidone and its related substances would be a stability-indicating reverse-phase method.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).^{[3][4]}
- Flow Rate: A typical flow rate would be around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 280 nm).
- Injection Volume: A fixed volume, typically 10 μ L, is injected.^[4]
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight and structure of the compound, confirming its identity.

Methodology:

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used for molecules like Paliperidone.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Mode: The analysis is typically run in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data Analysis: The resulting mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical molecular weight of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

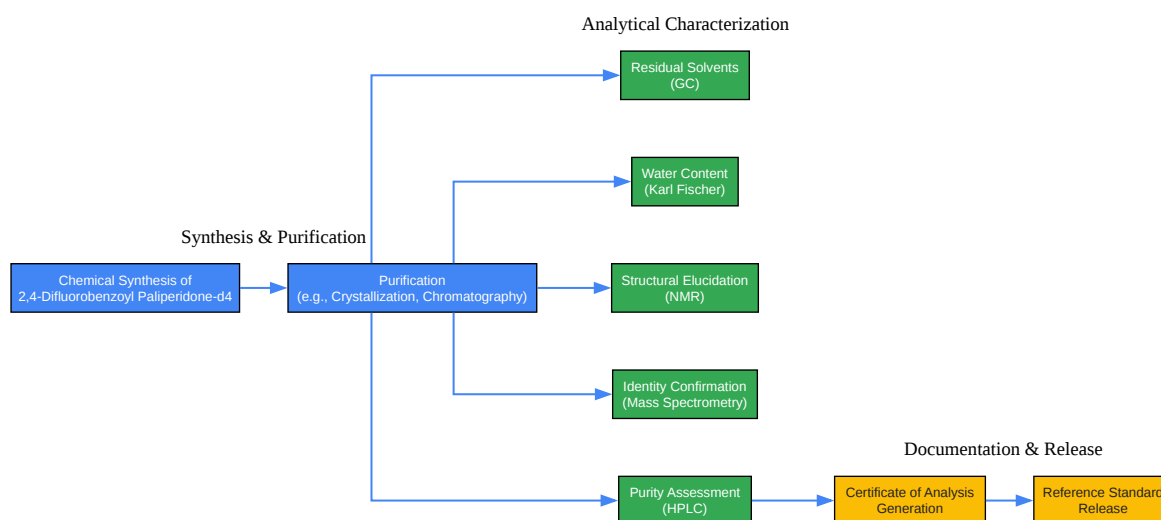
NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of the reference standard.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
- Experiments:
 - ¹H NMR: To confirm the presence and integration of protons in the molecule and the absence of signals at the deuterated positions.
 - ¹³C NMR: To identify all carbon atoms in the structure.
 - ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
- Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the proposed structure.

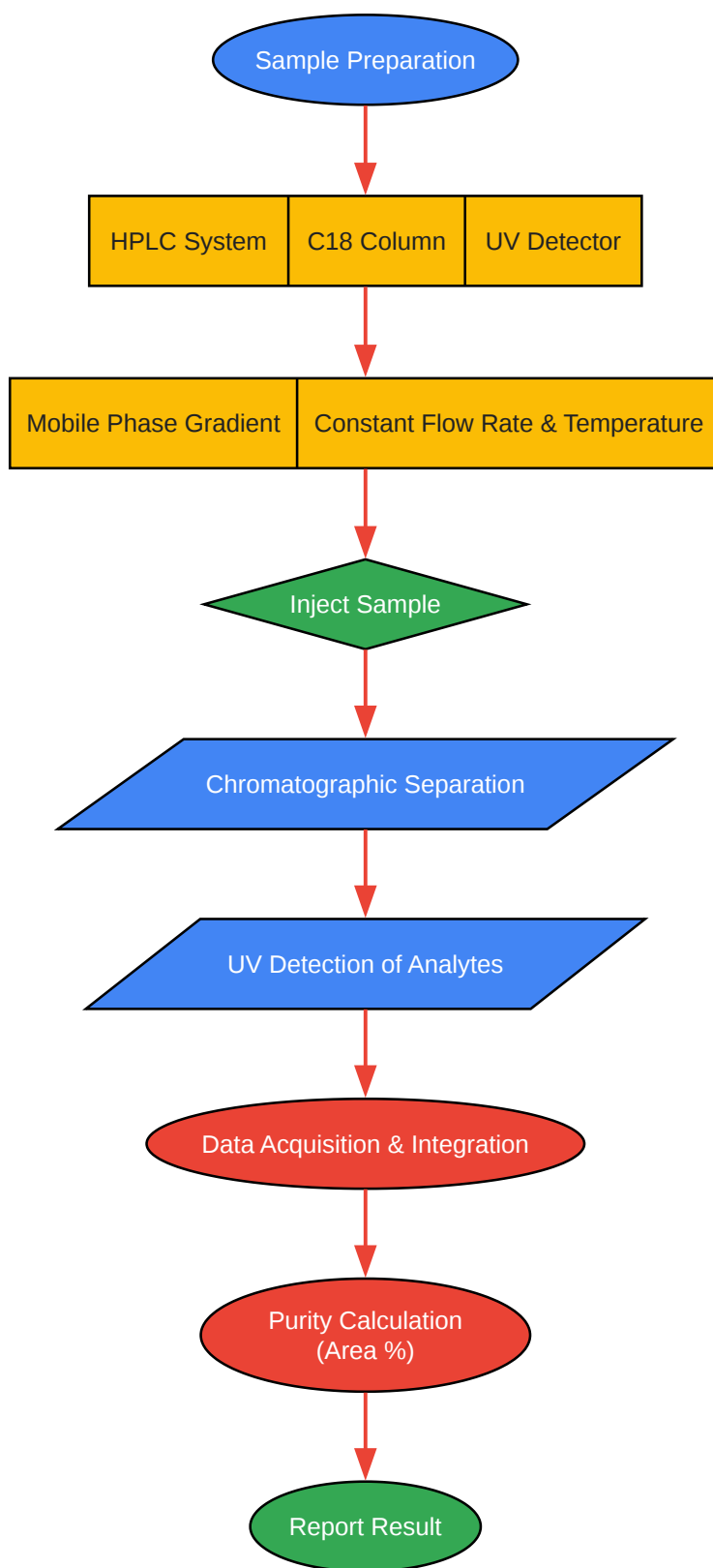
Mandatory Visualizations

To better illustrate the processes involved in the certification and analysis of a reference standard, the following diagrams are provided.



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Caption: Experimental Workflow for Reference Standard Certification.



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Caption: Logical Flow of an HPLC Purity Analysis.

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